molecular formula C10H18N2O2 B2709937 1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 214147-52-1

1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B2709937
CAS No.: 214147-52-1
M. Wt: 198.266
InChI Key: HXTAZSWYWRXPQS-UHFFFAOYSA-N
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Description

1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a hydroxyimino group attached to the piperidine ring, which imparts unique chemical and biological properties

Preparation Methods

The synthesis of 1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one typically involves the following steps:

    Formation of Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions.

    Introduction of Hydroxyimino Group: The hydroxyimino group is introduced to the piperidine ring through oximation reactions.

    Dimethylpropanone Substitution: The final step involves the substitution of the piperidine derivative with 2,2-dimethylpropanone.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The piperidine ring can interact with various receptors and enzymes, modulating their activity . These interactions contribute to the compound’s biological effects, including its antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-hydroxyiminopiperidin-1-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)9(13)12-6-4-8(11-14)5-7-12/h14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTAZSWYWRXPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(=NO)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.0 g (16 mmol) of the N-trimethylacetyl-4-piperidone obtained according to the procedure above and 1.2 g (17 mmol) of hydroxylamine hydrochloride were placed into a 50 mL flask with 20 mL of ethanol. To the resulting mixture was added 1.9 g (18 mmol) of Na2CO3, and the resulting mixture was allowed to stir at room temperature overnight. The ethanol was removed in vacuo, and the resulting solid was triturated with ethyl acetate (2×50 mL). Combined ethyl acetate washings were washed with water (30 mL) and brine (30 mL), and dried (Na2SO4). The ethyl acetate solution was concentrated to yield 2.4 g (74%) of N-trimethylacetyl-4-hydroxyiminopiperidine as a white solid: 1H NMR (300 MHz, CDCl3) δ3.75 (dd, 4H, J=12.3, 6.2 Hz), 2.68 (dd, 2H, J=6.2, 6.2 Hz), 2.39 (dd, 2H, J=6.2, 6.1 Hz), 1.36 (s, 9H); 13C NMR (75 MHz, CDCl3) δ176.66, 156.34, 45.02, 43.51, 38.77, 31.13, 28.31, 24.93.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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